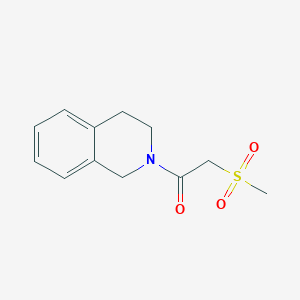
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one, also known as PPDP, is a compound that has recently gained attention in the field of scientific research. PPDP is a small molecule that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
作用機序
The mechanism of action of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one involves its interaction with various proteins and enzymes in the body. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has also been shown to interact with certain proteins, such as the heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. The interaction of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one with these proteins and enzymes leads to the modulation of various biochemical pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one inhibits the activity of COX-2 and iNOS, leading to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have shown that 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one exhibits analgesic and anti-inflammatory effects in animal models of inflammation and pain. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for various research applications. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to exhibit potent biological activity, making it a potential lead compound for drug discovery and development. However, there are also limitations to the use of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one in lab experiments. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has not been extensively studied in humans, and its safety and toxicity profile are not well understood. Further research is needed to fully understand the potential risks associated with the use of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one.
将来の方向性
There are several future directions for research on 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one. One potential direction is the development of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one as a therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to fully understand the mechanism of action of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one and its potential therapeutic effects. Another potential direction is the development of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one as a lead compound for drug discovery and development. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to interact with various proteins and enzymes, making it a potential starting point for the development of new drugs. Further research is needed to fully explore the potential of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one in this area.
合成法
The synthesis of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one involves the reaction of piperidine-1-carboxylic acid with propylamine and 2,3-dihydropyridazine-3,6-dione. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The synthesis of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been optimized to yield high purity and high yield of the compound, making it suitable for various research applications.
科学的研究の応用
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been studied for its potential applications in medicinal chemistry and biochemistry. In medicinal chemistry, 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to exhibit anti-inflammatory and anti-cancer properties. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis. In biochemistry, 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been studied for its potential applications in drug discovery and development. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to interact with various proteins and enzymes, making it a potential lead compound for the development of new drugs.
特性
IUPAC Name |
6-(piperidine-1-carbonyl)-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-8-16-12(17)7-6-11(14-16)13(18)15-9-4-3-5-10-15/h6-7H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRWAXJVPYAMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)
![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)




![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)


